

MBX2982: A Selective G Protein-Coupled Receptor 119 Agonist - A Technical Guide

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Compound of Interest

Compound Name: MBX2982

Cat. No.: B8071637

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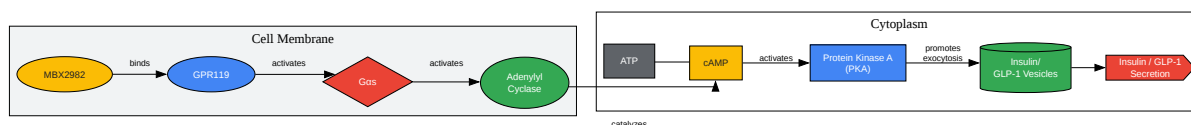
Abstract

MBX2982 is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Its activation by **MBX2982** initiates a dual mechanism of action that promotes glucose homeostasis. Firstly, it directly stimulates glucose-dependent insulin secretion (GSIS) from pancreatic β -cells. Secondly, it enhances the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut. This dual action presents a promising therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of **MBX2982**, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Mechanism of Action

GPR119 is a Gs alpha subunit (Gs)-coupled receptor.[1] Upon binding of an agonist like **MBX2982**, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β -cells potentiates insulin secretion in a glucose-dependent manner.[1] In intestinal L-cells, elevated cAMP triggers the secretion of GLP-1 and GIP.[2] These incretin hormones, in turn, further enhance glucose-stimulated insulin secretion from the pancreas.[3] Recent structural studies have provided cryo-electron microscopy images of the human GPR119-Gs signaling complex bound to **MBX2982**, offering detailed insights into its activation mechanism.

Signaling Pathway of MBX2982 at the GPR119 Receptor



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GPR119 signaling cascade upon activation by **MBX2982**.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of **MBX2982**.

Table 1: In Vitro Activity of MBX2982

Parameter	Cell Line	Assay Type	Value	Reference
pEC ₅₀	Not Specified	GPR119 cAMP assay	8.33	[4]
EC ₅₀	CHO cells	cAMP Production (HTRF)	5 μM (0.005 mM)	[2]
IC ₅₀ (Cytotoxicity)	CHO-K1, HFL1, L929, NIH3T3, Vero	Cytotoxicity Assay	> 100 μM	[2]

Table 2: Preclinical In Vivo Data for MBX2982

Animal Model	Dosing	Duration	Key Findings	Reference
KM Mice	3, 10, 30 mg/kg (single dose, oral)	Acute	Dose-dependent reduction in blood glucose at all tested time points.	[1]
KK-Ay Mice	10, 30 mg/kg (daily, oral)	4 weeks	Significant reduction in fasting blood glucose and triglycerides. Remarkable increase in serum insulin. Significant reduction in AUC for glucose at 30 mg/kg.	[1]
Rats	Not Specified	Acute	Enhanced insulin secretion during hyperglycemic clamps.	[5]
Mice and Rats	Not Specified	Acute	Lowered glucose excursion and increased plasma GLP-1 and GIP during an Oral Glucose Tolerance Test (OGTT).	[5]

Table 3: Clinical Trial Data for MBX2982

| Phase | Population | Dosing | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | |
Phase 1a | Healthy Volunteers | 10 - 1000 mg (single ascending dose) | Acute | Well tolerated.

Pharmacokinetics consistent with once-daily dosing. Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. [\[\[3\]\[6\]](#) | | Phase 1b | Males with Impaired Fasting Glucose | 100 or 300 mg (daily) | 4 days | Significant reductions in glucose excursion (26-37%) and glucagon (17% at 300 mg) in a Mixed Meal Tolerance Test (MMTT). [\[\[6\]](#) | | Phase 2 | Type 2 Diabetes | 10 mg and 75 mg (daily) | 28 days | Significant decrease in 24-hour weighted mean glucose. [\[\[5\]](#) | | Phase 2a | Type 1 Diabetes | 600 mg (daily) | 14 days | No significant improvement in glucagon counter-regulation during hypoglycemia. 17% higher GLP-1 response during an MMTT, confirming target engagement. [\[\[7\]](#) |

Table 4: Pharmacokinetic Profile of MBX2982 in Rats

Formulation	Dose	Route	Oral Bioavailability (%)	Reference
Suspension (0.4% CMC)	4 mg/kg	Oral	35.2	[1]
Solution (DMSO-Cremopor EL-NS=1:1:8)	4 mg/kg	Oral	98.2	[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **MBX2982**.

In Vitro cAMP Accumulation Assay

This protocol measures the ability of **MBX2982** to stimulate cAMP production in cells expressing the human GPR119 receptor.

Materials:

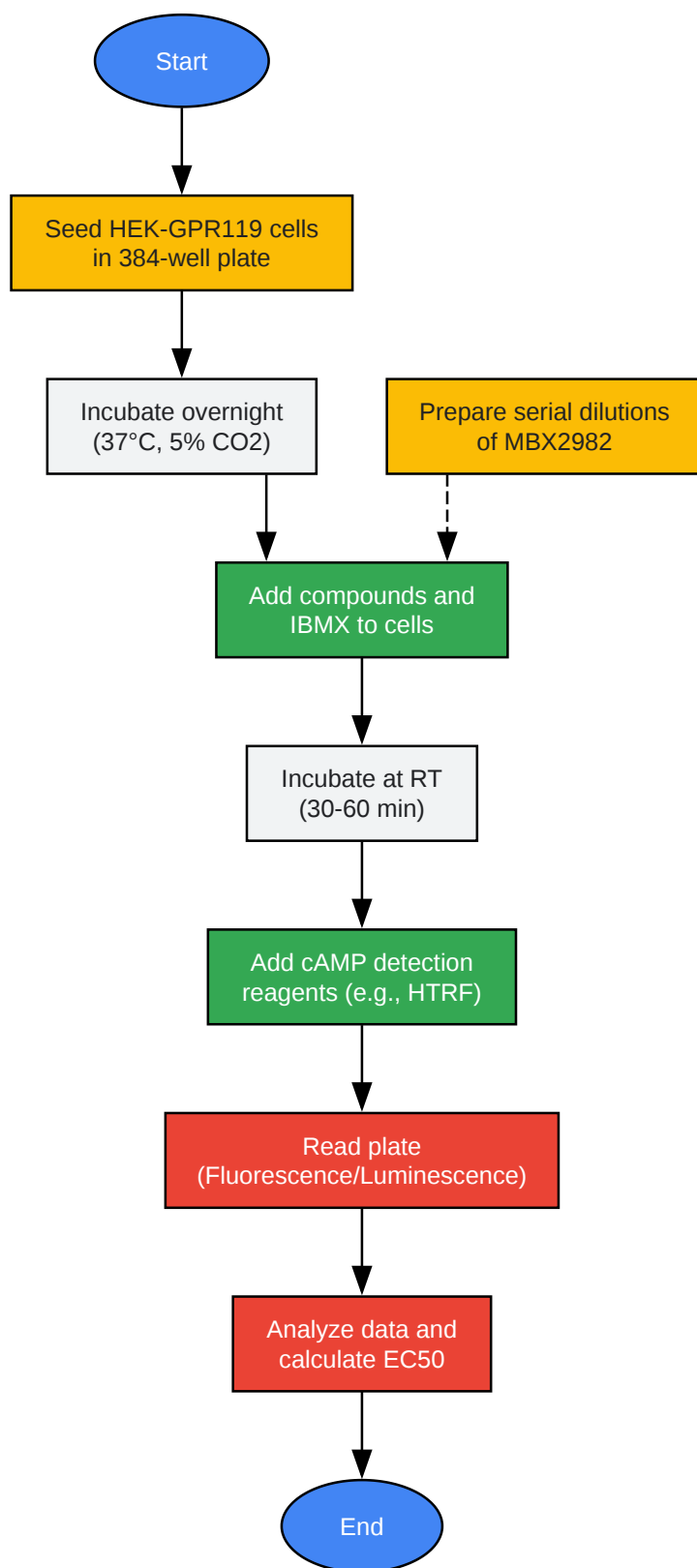
- HEK293 cells stably expressing human GPR119 (HEK-GPR119).
- Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

- Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- **MBX2982** and a reference GPR119 agonist.
- cAMP detection kit (e.g., HTRF cAMP assay kit or GloSensor™ cAMP Reagent).
- 384-well white, opaque microplates.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

- **Cell Seeding:** Seed HEK-GPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- **Compound Preparation:** Prepare serial dilutions of **MBX2982** and the reference agonist in assay buffer.
- **Cell Stimulation:** Remove the culture medium from the wells and replace it with assay buffer containing the phosphodiesterase inhibitor. Add the diluted compounds to the respective wells. Incubate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes) at room temperature.
- **Detection:** Add the cAMP detection reagents according to the manufacturer's protocol. For HTRF assays, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate. For bioluminescent assays like GloSensor™, the luminescence is read directly.
- **Data Analysis:** Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor™) using a plate reader. Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Workflow: cAMP Accumulation Assay



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References

- 1. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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